molecular formula C14H10ClNO B8031932 3-(Benzyloxy)-4-chlorobenzonitrile

3-(Benzyloxy)-4-chlorobenzonitrile

Cat. No.: B8031932
M. Wt: 243.69 g/mol
InChI Key: UAOXBBVSAIRPMO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-chlorobenzonitrile (CAS: 853953-30-7) is a substituted benzonitrile derivative with the molecular formula C₁₄H₁₀ClNO and a molar mass of 243.69 g/mol . The compound features a benzyloxy group (-OCH₂C₆H₅) at position 3 and a chlorine atom at position 4 on the benzene ring, alongside a nitrile (-CN) functional group. The benzyloxy group contributes steric bulk and moderate electron-donating effects via the ether oxygen, while the chlorine atom introduces electron-withdrawing characteristics.

Properties

IUPAC Name

4-chloro-3-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOXBBVSAIRPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Benzyloxy)-4-chlorobenzonitrile with five analogs derived from the provided evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Functional Groups Melting Point (°C)
This compound C₁₄H₁₀ClNO 243.69 Benzyloxy (3), Cl (4) Nitrile, Ether, Halide Not reported
3-Chloro-4-(4-formylphenoxy)benzonitrile C₁₄H₈ClNO₂ 257.67 Cl (3), 4-formylphenoxy (4) Nitrile, Aldehyde, Ether Not reported
3-Amino-4-chlorobenzonitrile C₇H₅ClN₂ 164.59 NH₂ (3), Cl (4) Nitrile, Amine, Halide Not reported
3-Methoxy-4-nitrobenzonitrile C₈H₆N₂O₃ 178.15 OCH₃ (3), NO₂ (4) Nitrile, Methoxy, Nitro 125–126
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile C₁₄H₁₀ClNO 243.69 Cl (3), hydroxymethyl (substituent) Nitrile, Hydroxyl, Halide Not reported
4-Benzyloxy-3-chloro-benzonitrile C₁₄H₁₀ClNO 243.69 Benzyloxy (4), Cl (3) Nitrile, Ether, Halide Not reported
Key Observations:
  • Electronic Effects: The nitro group in 3-Methoxy-4-nitrobenzonitrile strongly withdraws electrons, reducing aromatic ring reactivity compared to the benzyloxy or methoxy substituents . The amino group in 3-Amino-4-chlorobenzonitrile donates electrons, enhancing ring activation for electrophilic substitution reactions compared to the target compound .
  • Steric and Solubility Profiles :
    • The benzyloxy group in this compound increases hydrophobicity, whereas the hydroxymethyl group in 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile improves solubility via hydrogen bonding .
  • Positional Isomerism: Swapping substituent positions (e.g., 4-Benzyloxy-3-chloro-benzonitrile vs.

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